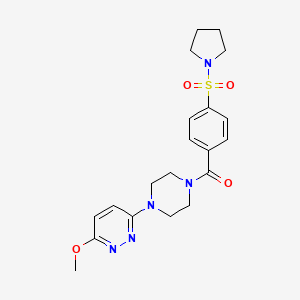

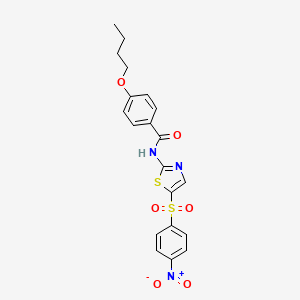

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule. It contains a methoxy group attached to a pyridazine ring, which is further connected to a piperazine ring. This piperazine ring is then linked to a phenyl ring through a methanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS . These techniques can provide detailed information about the functional groups, connectivity of atoms, and the overall structure of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The methoxy group, the piperazine ring, and the phenyl ring all have potential reactivity. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It has a high molecular weight (431.509 Da) and contains 9 hydrogen bond acceptors . Its density is approximately 1.4±0.1 g/cm3, and it has a boiling point of 711.6±70.0 °C at 760 mmHg .Scientific Research Applications

Antimicrobial Agents

This compound has been explored for its potential as an antimicrobial agent. The piperazine moiety is known to contribute to antimicrobial activity, and when combined with other pharmacophores, it can result in compounds with promising antibacterial effects . The methanone group in the compound may also play a role in binding to bacterial enzymes or receptors, enhancing its antimicrobial efficacy.

Anti-Tubercular Activity

Compounds with a pyridazinyl-piperazinyl structure have been investigated for their anti-tubercular properties. These molecules can be designed to target specific proteins within the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The sulfonylphenyl group could potentially improve the compound’s ability to penetrate bacterial cell walls, increasing its therapeutic potential.

Drug Design and Synthesis

The compound’s structure, which includes a pyrrolidine ring, is advantageous in drug design due to its non-planarity and the ability to introduce stereochemistry into the molecule. This can lead to the development of new drugs with selective biological profiles . The compound’s unique structure allows for the exploration of new binding modes in target proteins, which is crucial for the development of novel therapeutics.

Biological Evaluation

The biological evaluation of compounds containing the pyrrolidine scaffold, such as this compound, is crucial in understanding their pharmacological profile. The pyrrolidine ring’s presence can affect the compound’s physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Antibiotic Resistance

The compound’s molecular framework can be utilized to combat antibiotic resistance. By modifying certain moieties or introducing new substituents, researchers can develop analogs that overcome resistance mechanisms in bacteria . This is particularly important in the fight against drug-resistant bacterial strains.

Anti-Biofilm Properties

Biofilms are complex communities of bacteria that are resistant to conventional antibiotics. Compounds like this one can be synthesized to target biofilm formation, disrupting the protective environment and making the bacteria more susceptible to treatment .

Future Directions

properties

IUPAC Name |

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-29-19-9-8-18(21-22-19)23-12-14-24(15-13-23)20(26)16-4-6-17(7-5-16)30(27,28)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZPGZNLKPOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)

![(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2937734.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2937740.png)

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)

![4-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2937746.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2937751.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2937752.png)